6-acetamido-2-[2-[(2-acetamidoacetyl)amino]propanoylamino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide
Description
6-Acetamido-2-[2-[(2-acetamidoacetyl)amino]propanoylamino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide is a structurally complex synthetic amide derivative. Its core structure comprises:
- A hexanamide backbone with multiple acetamido substituents.
- A 4-methyl-2-oxo-2H-chromen-7-yl (coumarin) moiety linked via an amide bond.
Properties
IUPAC Name |
6-acetamido-2-[2-[(2-acetamidoacetyl)amino]propanoylamino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5O7/c1-14-11-23(34)37-21-12-18(8-9-19(14)21)29-25(36)20(7-5-6-10-26-16(3)31)30-24(35)15(2)28-22(33)13-27-17(4)32/h8-9,11-12,15,20H,5-7,10,13H2,1-4H3,(H,26,31)(H,27,32)(H,28,33)(H,29,36)(H,30,35) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCZARDVMMDJRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C)NC(=O)C(C)NC(=O)CNC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Gly-Ala-Lys(Ac)-AMC involves solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The acetylation of lysine and the attachment of the AMC fluorophore are performed during the synthesis. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of Ac-Gly-Ala-Lys(Ac)-AMC follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process is scaled up using preparative HPLC, and the final product is lyophilized for storage and distribution.
Chemical Reactions Analysis
Types of Reactions
Ac-Gly-Ala-Lys(Ac)-AMC primarily undergoes enzymatic reactions, particularly hydrolysis by proteases and deacetylation by HDACs. These reactions are crucial for its use in biochemical assays.
Common Reagents and Conditions
Proteases: Enzymes like trypsin and chymotrypsin are commonly used to hydrolyze the peptide bond, releasing the AMC fluorophore.
HDACs: Histone deacetylases catalyze the removal of the acetyl group from the lysine residue.
Major Products Formed
Hydrolysis: The hydrolysis of Ac-Gly-Ala-Lys(Ac)-AMC by proteases results in the release of free AMC, which fluoresces and can be measured.
Deacetylation: The deacetylation by HDACs results in the removal of the acetyl group from lysine, altering the peptide’s properties.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of new therapeutic agents. Its structural components suggest potential activity against various diseases, particularly cancer.
Case Study: Anticancer Activity
Recent studies have demonstrated that derivatives of similar compounds exhibit significant anticancer properties. For instance, compounds with similar oxochromen structures have been tested against various cancer cell lines, showing percent growth inhibitions ranging from 51% to 86% against different types of tumors . This indicates that the compound may also possess similar anticancer efficacy.
Biological Research
The unique structure of this compound allows it to be used as a probe in biological systems to study enzyme interactions and protein functions.
Potential Mechanisms
- Enzyme Inhibition : The acetamido groups may interact with active sites of enzymes, potentially inhibiting their function.
- Protein Binding : The oxochromen moiety could facilitate binding to specific proteins involved in signaling pathways related to cancer progression.
Drug Development
The compound can serve as a lead structure for designing new drugs targeting specific pathways in diseases such as cancer and inflammatory disorders.
Synthesis and Modification
Research has focused on modifying the chemical structure to enhance potency and selectivity. For example, altering the acetamido groups or oxochromen moiety can lead to derivatives with improved biological activity .
Pharmacokinetics and ADMET Studies
Understanding the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of this compound is crucial for its development as a therapeutic agent.
Preliminary Findings
Initial pharmacokinetic studies suggest favorable properties such as good solubility and moderate stability in biological fluids, which are essential for effective drug formulation .
Mechanism of Action
The mechanism of action of Ac-Gly-Ala-Lys(Ac)-AMC involves its interaction with specific enzymes:
Proteases: The peptide bond is hydrolyzed by proteases, releasing the AMC fluorophore, which emits fluorescence upon excitation.
HDACs: The acetyl group on the lysine residue is removed by HDACs, altering the peptide’s structure and function. This deacetylation can be measured by the change in fluorescence intensity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several derivatives documented in synthetic and pharmacopeial literature. Below is a detailed comparison:
Table 1: Key Structural and Functional Comparisons
Key Findings from Comparative Analysis
Backbone Modifications: The target compound’s hexanamide backbone distinguishes it from benzoate esters (e.g., CAS 660847-06-3) and azido derivatives (e.g., Compound 4 in ). This backbone may confer improved metabolic stability compared to shorter-chain analogs. The coumarin moiety is a critical differentiator from thiazolidinone-based compounds (), which prioritize heterocyclic activity over fluorescence or photochemical properties.
Side-Chain Variations :
- The 4-methylpentanamido substituent in CAS 1168150-46-6 introduces steric bulk and chirality, which could enhance target binding specificity but reduce solubility .
- Azido groups (e.g., Compound 4 in ) enable bioorthogonal reactions, a feature absent in the target compound.
Synthetic Routes: The target compound’s synthesis likely involves multi-step amidation and protection-deprotection strategies, akin to methods in (e.g., THP protection, CuI-mediated coupling). Thiazolidinone derivatives () employ mercaptoacetic acid and ZnCl2 catalysis, suggesting divergent synthetic pathways for heterocyclic systems.
Research Implications and Gaps
- Pharmacological Potential: While the coumarin moiety suggests enzyme-targeting capabilities (e.g., kinase or protease inhibition), explicit activity data are absent. Comparative studies with thiazolidinones () could clarify biological advantages.
- Optimization Opportunities : The structural flexibility (e.g., variable alkyl chains in ) highlights avenues for tuning solubility, stability, and target affinity.
- Analytical Challenges : The compound’s complexity necessitates advanced characterization techniques (e.g., 2D NMR, HRMS), as demonstrated in for related acetamides.
Biological Activity
6-acetamido-2-[2-[(2-acetamidoacetyl)amino]propanoylamino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be described by the following IUPAC name:
Molecular Formula
The molecular formula is , indicating a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms.
1. Anticancer Properties
Recent studies indicate that compounds similar to 6-acetamido derivatives exhibit significant anticancer activities. For instance, derivatives containing the oxochromen moiety have shown promising results in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study:
A study published in Cancer Research demonstrated that a related compound inhibited the proliferation of breast cancer cells by modulating key signaling pathways involved in cell survival and apoptosis .
2. Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. It may act by inhibiting nitric oxide synthase (iNOS), which is implicated in inflammatory responses.
Research Findings:
In vitro assays have shown that related compounds can effectively inhibit iNOS activity, leading to reduced nitric oxide production, which is crucial in managing inflammatory diseases such as arthritis and sepsis .
3. Neuroprotective Effects
Preliminary evidence suggests neuroprotective effects associated with compounds containing the chromen moiety. These compounds may protect neuronal cells from oxidative stress and apoptosis.
Research Evidence:
A study indicated that similar chromen derivatives could enhance neuronal survival under stress conditions by modulating antioxidant pathways .
1. Enzyme Inhibition
The compound potentially inhibits several enzymes involved in critical biological pathways:
2. Modulation of Signaling Pathways
The compound may influence various signaling pathways, including those related to apoptosis and cell cycle regulation. This modulation can lead to enhanced anticancer activity and reduced inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
